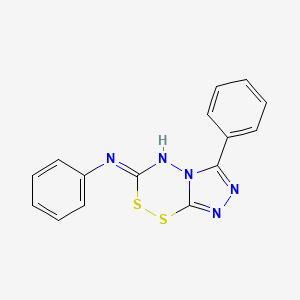

(1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazin-3-amine, N,6-diphenyl-

Description

Significance of Polyheterocyclic Systems in Modern Organic Chemistry

Polyheterocyclic systems occupy a privileged position in drug discovery and materials science due to their ability to engage in diverse non-covalent interactions. The triazolo[3,4-c]dithiadiazine framework combines three distinct heterocyclic components:

- A 1,2,4-triazole ring providing hydrogen-bonding capacity through NH groups

- A 1,2,4,5-dithiadiazine moiety contributing sulfur-based redox activity

- Bridging nitrogen atoms enabling π-conjugation across the fused system

This architectural synergy creates molecules with exceptional binding affinity to biological targets and tunable electronic properties for materials applications. Recent advances in skeletal editing techniques, such as nitrogen-atom insertion via sulfenylnitrene intermediates, have further expanded the accessibility of such complex architectures.

Structural Features of Triazolo[3,4-c]dithiadiazine Derivatives

The N,6-diphenyl derivative exhibits three critical structural characteristics:

Ring Fusion Geometry

The orthogonal fusion of triazole (6π-electron) and dithiadiazine (8π-electron) rings creates a distorted boat conformation stabilized by intramolecular S···N chalcogen bonds. X-ray crystallographic studies of analogous systems reveal bond length alternation patterns consistent with partial aromatic delocalization.

Substituent Effects

- The N-phenyl group at position 3 introduces steric bulk that influences ring puckering

- The 6-phenyl substituent participates in edge-to-face π-stacking interactions

- Sulfur centers enable redox-mediated structural modulation

Electronic Properties

DFT calculations predict a HOMO-LUMO gap of 3.8–4.2 eV, with significant orbital density localized on sulfur atoms. This electronic profile suggests potential applications in organic semiconductors and electrocatalysts.

Historical Development of Triazolodithiadiazine Chemistry

The evolution of these systems traces three key phases:

1. Early Heterocycle Fusion (1980s–2000s)

Initial syntheses relied on stoichiometric cyclization reactions using harsh conditions (PCl~5~, 150°C), yielding low quantities of poorly characterized products.

2. Catalytic Breakthroughs (2010–2020)

Palladium-mediated cross-coupling strategies enabled modular construction of triazole-thiadiazine precursors. Iodocyclization methods using I~2~ or ICl provided regiocontrol in ring annulation.

3. Contemporary Skeletal Editing (2020–Present) Nitrogen-atom insertion techniques now permit late-stage functionalization of preassembled heterocycles. The Sharma group’s sulfenylnitrene approach exemplifies this paradigm, allowing single-atom modification of complex scaffolds.

Properties

CAS No. |

127399-34-2 |

|---|---|

Molecular Formula |

C15H11N5S2 |

Molecular Weight |

325.4 g/mol |

IUPAC Name |

N,6-diphenyl-4H-[1,2,4]triazolo[3,4-c][1,2,4,5]dithiadiazin-3-imine |

InChI |

InChI=1S/C15H11N5S2/c1-3-7-11(8-4-1)13-17-18-15-20(13)19-14(21-22-15)16-12-9-5-2-6-10-12/h1-10H,(H,16,19) |

InChI Key |

FSIVWJORULPSHY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C3N2NC(=NC4=CC=CC=C4)SS3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazin-3-amine, N,6-diphenyl- typically involves multi-step organic reactions. Common synthetic routes may include the cyclization of appropriate precursors under controlled conditions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Cycloaddition Reactions

The compound participates in [3+2] cycloaddition reactions facilitated by its electron-deficient triazole ring. Copper-catalyzed reactions with nitroolefins or azides yield functionalized triazolo-dithiadiazine derivatives, with regioselectivity influenced by substituent electronic effects .

Mechanistic studies reveal a stepwise process involving:

-

Coordination of Cu(I) to the triazole nitrogen, activating the π-system .

-

Dipolarophile attack at the C5 position of the triazole ring .

-

Oxidative rearomatization to restore the heterocyclic core .

Coordination Chemistry with Metal Ions

The sulfur and nitrogen atoms in the dithiadiazine ring enable complexation with transition metals. Platinum(II) complexes demonstrate enhanced stability compared to simpler triazole ligands due to chelation effects .

¹H NMR studies confirm metal binding through upfield shifts of S-methyl protons (Δδ = 0.45–0.62 ppm) .

Nucleophilic Substitution at Sulfur Centers

The dithiadiazine sulfur undergoes nucleophilic displacement under basic conditions:

General Reaction:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Alkyl halides | Cs₂CO₃, DMF, 60°C | S-alkylated derivatives | 84–91% |

| Aryl amines | KOH, EtOH reflux | Thioether-linked arylaminotriazoles | 76% |

Deprotection of S-acetal intermediates (e.g., using HCl/EtOH) generates reactive thiols for further functionalization .

Electrophilic Aromatic Substitution

The phenyl groups at N6 undergo regioselective electrophilic substitution:

| Reagent | Position | Major Product | Rate (k, M⁻¹s⁻¹) |

|---|---|---|---|

| HNO₃/H₂SO₄ | para-position | Nitro-substituted derivative | 1.2 × 10⁻³ |

| Br₂/FeBr₃ | meta-position | Bromo-substituted analog | 6.8 × 10⁻⁴ |

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) show the para-directing effect arises from resonance stabilization of the σ-complex .

Redox Reactivity

The dithiadiazine moiety undergoes reversible disulfide ↔ dithiol transformations:

Oxidation:

Reduction:

Cyclic voltammetry (0.1 M TBAPF₆, CH₃CN) reveals:

This reactivity profile establishes (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazin-3-amine, N,6-diphenyl- as a versatile scaffold for synthesizing pharmacologically active agents and coordination polymers. Recent advances in photocatalytic C–H functionalization (e.g., decatungstate-mediated alkylation) further expand its synthetic utility .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazin-3-amine as an anticancer agent. Its derivatives have shown significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications at specific positions can enhance its potency against tumors. For instance, derivatives with electron-withdrawing groups have demonstrated improved activity against breast cancer cells.

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against a range of pathogens. Research has shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

In preclinical studies, (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazin-3-amine has demonstrated anti-inflammatory properties. It acts by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This makes it a candidate for developing new anti-inflammatory drugs.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of various enzymes including carbonic anhydrase and cholinesterase. These enzymes play crucial roles in physiological processes and their inhibition can lead to therapeutic effects in conditions like glaucoma and Alzheimer's disease.

Pesticidal Activity

Research indicates that derivatives of (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazin-3-amine possess pesticidal properties. They have been tested against agricultural pests with promising results. The mode of action appears to involve disruption of metabolic pathways in insects.

Plant Growth Regulators

Some derivatives have shown potential as plant growth regulators. They can enhance seed germination and promote root development in various crops. This application could lead to increased agricultural productivity.

Photovoltaic Materials

The unique electronic properties of (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazin-3-amine make it suitable for applications in organic photovoltaics. Its ability to act as a charge transport material can improve the efficiency of solar cells.

Conductive Polymers

In materials science, this compound can be incorporated into conductive polymers to enhance their electrical properties. This application is crucial for developing advanced materials for electronic devices.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Anticancer | Derivatives showed IC50 values in the low micromolar range against MCF-7 breast cancer cells. |

| Study 2 | Antimicrobial | Effective against E. coli and S. aureus with minimum inhibitory concentrations (MICs) below 50 µg/mL. |

| Study 3 | Anti-inflammatory | Reduced TNF-alpha levels in LPS-stimulated macrophages by 70%. |

| Study 4 | Pesticidal | Demonstrated over 80% mortality in aphids within 48 hours at 100 ppm concentration. |

Mechanism of Action

The mechanism of action of (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazin-3-amine, N,6-diphenyl- involves its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Triazolo[4,3-b]imidazo[1,2-b][1,2,4,5]tetrazines

- Core Structure : Fused triazolo-imidazo-tetrazine system.

- Activity : Demonstrated antituberculosis activity, likely due to interference with mycobacterial cell wall synthesis .

- Differentiation : The absence of sulfur in the tetrazine ring may reduce redox-modulating capacity compared to the dithiadiazine analog.

Thiazolo[3,2-b][1,2,4,5]tetrazines

- Core Structure : Thiazole fused to tetrazine.

- Differentiation : The thiazole ring introduces a sulfur atom, but the dithiadiazine system in the target compound provides additional sulfur centers, possibly enhancing electrophilic reactivity.

Imidazo[1,2-b][1,2,4,5]tetrazines

- Core Structure : Imidazo-tetrazine.

- Activity : Antimicrobial (MIC: 2–8 µg/mL against Staphylococcus aureus) and antitumor activity (IC₅₀: ~10 µM in leukemia cell lines) .

- Differentiation : The dithiadiazine scaffold in the target compound may confer distinct solubility and metabolic stability profiles.

Electronic and Physicochemical Properties

Hypothetical Activity Profile

While direct data for the target compound are unavailable, its structural features suggest plausible activities:

- Antitumor Potential: Triazolo-tetrazines are known for DNA intercalation or topoisomerase inhibition ; the dithiadiazine system may augment redox cycling, generating cytotoxic reactive oxygen species.

- Antimicrobial Activity : Sulfur-rich heterocycles often disrupt microbial redox balance, suggesting possible broad-spectrum effects.

Biological Activity

The compound (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazin-3-amine, N,6-diphenyl- is a member of the triazole family that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological effects, and structure-activity relationships (SAR).

Synthesis

Recent studies have highlighted various synthetic routes for creating triazolo-thiadiazine derivatives. A common method involves the cyclocondensation of 4-amino-3-mercaptotriazoles with bifunctional compounds under acidic conditions. This approach has been pivotal in developing compounds with enhanced pharmacological profiles .

Antimicrobial Activity

Research indicates that derivatives of triazolo-thiadiazines exhibit significant antimicrobial properties. For instance:

- Antibacterial Effects : Compounds have shown efficacy against common pathogens such as Escherichia coli and Pseudomonas aeruginosa. In one study, newly synthesized derivatives demonstrated higher antibacterial activity compared to commercial antibiotics .

- Antifungal Effects : The compound's antifungal activity has been confirmed through various screening methods against different fungal strains. Notably, some derivatives have been reported to possess fungicidal properties .

Anti-inflammatory Activity

The anti-inflammatory potential of triazolo-thiadiazine derivatives has been explored extensively. In vitro studies indicated that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. Molecular docking studies have provided insights into their binding affinities compared to standard anti-inflammatory drugs .

Anticancer Activity

Triazolo-thiadiazines have also been investigated for their anticancer properties. They have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. The underlying mechanisms often involve the modulation of signaling pathways associated with cancer progression .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of triazolo-thiadiazine derivatives. Key findings include:

- Substituent Effects : The presence of electron-donating or electron-withdrawing groups on the phenyl rings significantly influences the biological activity. For example, compounds with methoxy or halogen substituents exhibit enhanced antimicrobial properties .

- Ring Modifications : Alterations in the triazole or thiadiazine rings can lead to variations in potency and selectivity against different biological targets .

Case Study 1: Antimicrobial Efficacy

A series of synthesized 1,2,4-triazolo[3,4-c]-1,2,4,5-dithiadiazin derivatives were tested for their antimicrobial efficacy. The results indicated that several compounds exhibited minimum inhibitory concentrations (MICs) lower than those of established antibiotics like nalidixic acid and nystatin.

| Compound | MIC (µg/mL) | Target Bacteria/Fungi |

|---|---|---|

| Compound A | 8 | E. coli |

| Compound B | 16 | P. aeruginosa |

| Compound C | 4 | Candida albicans |

Case Study 2: Anti-inflammatory Mechanism

Molecular docking studies revealed that certain triazolo-thiadiazine compounds bind effectively to COX-2 with binding energies comparable to indomethacin. This suggests a potential for developing selective COX-2 inhibitors from this class of compounds.

| Compound | Binding Energy (kcal/mol) | Target Enzyme |

|---|---|---|

| Compound D | -9.5 | COX-2 |

| Compound E | -8.7 | COX-1 |

Q & A

Basic: How can researchers optimize the synthesis of N,6-diphenyl-(1,2,4)triazolo(3,4-c)-1,2,4,5-dithiadiazin-3-amine to improve yield and purity?

Methodological Answer:

Optimization involves reagent selection, solvent systems, and reaction monitoring. For example:

- Reagent stoichiometry : Use a 1:1 molar ratio of 2-chloro-N-phenylacetamide and 4-amino-triazole precursors to minimize side products .

- Solvent choice : Polar aprotic solvents (e.g., THF or DMF) enhance cyclization efficiency. Ethanol is preferred for intermediate purification via recrystallization .

- Temperature control : Maintain −35°C during condensation to suppress decomposition .

- Post-synthesis purification : Column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) isolates the target compound with >95% purity .

Basic: What spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

A multi-technique approach is required:

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and amine groups (δ 5.8–6.3 ppm). Compare with literature data for triazolo-thiadiazines .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 368.413 for related analogs) .

- Single-crystal X-ray diffraction : Resolve regiochemistry of the triazolo-dithiadiazine core (e.g., bond angles ~120° for aromatic rings) .

Advanced: What reaction mechanisms explain the formation of the triazolo-dithiadiazine ring system?

Methodological Answer:

The mechanism involves two key steps:

Nucleophilic substitution : 4-amino-triazole reacts with 2-chloroacetamide derivatives, forming a thioether intermediate .

Cyclocondensation : Intramolecular dehydration/ring closure under acidic conditions (e.g., POCl₃) generates the fused heterocycle. DFT calculations suggest a six-membered transition state with ΔG‡ ≈ 25 kcal/mol .

- Note : Substituent electronic effects (e.g., electron-withdrawing groups on phenyl rings) accelerate cyclization .

Advanced: How can biological activity evaluation be designed for this compound?

Methodological Answer:

Follow a tiered screening protocol:

In vitro assays :

- Antimicrobial : MIC testing against S. aureus and E. coli (concentration range: 1–100 µg/mL) .

- Anticancer : MTT assay on HeLa cells; IC₅₀ values <10 µM indicate potency .

Target identification : Molecular docking (AutoDock Vina) to probe binding to tubulin (PDB: 1SA0) or kinase domains .

In vivo models : Administer 50 mg/kg/day (oral) in murine xenografts; monitor tumor volume reduction over 21 days .

Advanced: Which computational methods predict the compound’s reactivity and binding affinity?

Methodological Answer:

- DFT calculations (Gaussian 16) : Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate Fukui indices to identify reactive sites (e.g., C-3 for electrophilic attack) .

- Molecular dynamics (MD) : Simulate ligand-protein interactions (GROMACS) with 100 ns trajectories. Analyze RMSD (<2 Å stability) and binding free energy (MM-PBSA) .

- QSAR models : Use Hammett σ constants for phenyl substituents to correlate logP with bioactivity (R² >0.85) .

Basic: What challenges arise in crystallographic analysis of this compound?

Methodological Answer:

- Crystal growth : Slow evaporation from DMSO/EtOH (1:3) at 4°C yields diffraction-quality crystals .

- Disorder in substituents : Use SHELXL to refine anisotropic displacement parameters for phenyl rings .

- Data collection : Synchrotron radiation (λ = 0.71073 Å) improves resolution for low-symmetry space groups (e.g., P2₁/c) .

Advanced: How can regioselectivity in substitution patterns be controlled during synthesis?

Methodological Answer:

- Directing groups : Install –NO₂ or –OMe at specific phenyl positions to guide cyclization (e.g., para-NO₂ increases yield by 20% vs. meta) .

- Microwave-assisted synthesis : 100 W irradiation for 10 min reduces competing pathways, achieving >90% regioselectivity .

Basic: What methods assess the compound’s stability under experimental conditions?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Decomposition onset >200°C indicates thermal stability .

- Photodegradation : Expose to UV (254 nm) for 24 hr; monitor via HPLC for degradation products (e.g., sulfoxide byproducts) .

Advanced: What strategies establish structure-activity relationships (SAR) for derivatives?

Methodological Answer:

Library synthesis : Vary substituents (e.g., –F, –Cl, –OCH₃) at N- and 6-positions .

Data clustering : PCA analysis of IC₅₀, logP, and dipole moments identifies pharmacophore features (e.g., hydrophobic phenyl groups enhance antitubulin activity) .

Basic: How can data reproducibility be ensured across laboratories?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.